

Application Note: Introduction of 2-Methoxyethoxy Group to Indazole Core

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Compound of Interest

Compound Name: 6-Bromo-4-(2-methoxyethoxy)-1H-indazole

Cat. No.: B13970111

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Introduction & Strategic Analysis

The 2-methoxyethoxy motif (

) is a critical "solubilizing tail" in modern drug discovery. When attached to an indazole core—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib)—it serves three distinct medicinal chemistry functions:

- **Solubility Enhancement:** The ether oxygen atoms disrupt crystal lattice energy and act as hydrogen bond acceptors, significantly improving aqueous solubility compared to alkyl or aryl analogs.
- **Metabolic Stability:** The terminal methyl ether blocks metabolic "soft spots" (like terminal alcohols) while maintaining polarity.
- **Binding Interaction:** The ethylene glycol chain can project into solvent-exposed regions of a binding pocket or engage in specific water-mediated H-bonds.

Synthetic Challenges

The primary challenge in functionalizing the indazole core is regioselectivity. The indazole ring contains two nucleophilic nitrogens (

and

) and potential carbon nucleophiles. When introducing a 2-methoxyethoxy group, the chemist must differentiate between:

- -Alkylation: Attaching the group to a hydroxyl substituent (e.g., at C4, C5, C6, or C7).
- -Alkylation: Avoiding the competing alkylation of the indazole nitrogen.
- : Displacing a leaving group (F, Cl) directly on the ring.

This guide details three field-proven protocols to achieve high-fidelity introduction of this group.

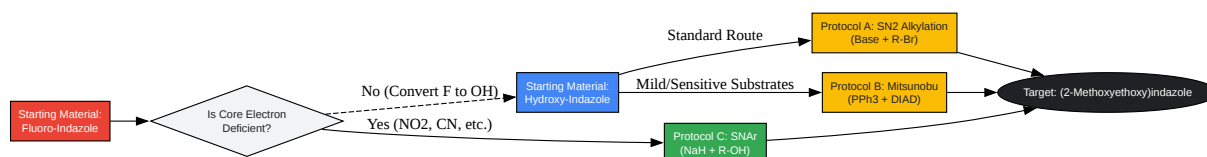
Synthetic Pathways & Decision Logic

The choice of method depends on the starting material availability and the electronic nature of the indazole core.

Decision Matrix

Starting Material	Preferred Method	Key Reagents	Pros	Cons
Hydroxy-Indazole	Protocol A (Alkylation)	1-Bromo-2-methoxyethane,	Cost-effective, scalable.	Requires -protection for high yield.
Hydroxy-Indazole	Protocol B (Mitsunobu)	2-Methoxyethanol, , DIAD	Mild conditions, avoids halides.	Atom uneconomical, difficult purification.
Fluoro-Indazole	Protocol C ()	2-Methoxyethanol, or	Convergent, no protection needed.	Requires electron-deficient core (e.g., Nitro/Cyano).

Pathway Visualization



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Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and availability.

Detailed Experimental Protocols

Protocol A: -Alkylation of Hydroxyindazole ()

Best for: Scalable synthesis when the indazole nitrogen is protected or sterically hindered.

Mechanism: Williamson Ether Synthesis.[1] Critical Control Point: The

of the phenolic OH (~10) vs. the Indazole NH (~14). Using a mild base like

preferentially deprotonates the phenol, but

-alkylation is a major side reaction if the NH is free. Recommendation: Use an

-protected indazole (e.g., THP, SEM, or Boc) for >90% yield.

Materials:

- Substrate: 5-Hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Protected core)
- Reagent: 1-Bromo-2-methoxyethane (1.2 equiv)
- Base: Cesium Carbonate (

) (2.0 equiv)

- Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Procedure:

- Setup: Charge a flame-dried round-bottom flask with the hydroxyindazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).
- Deprotonation: Add

(2.0 equiv) in one portion. Stir at room temperature for 15 minutes. The suspension may turn yellow/orange (phenoxide formation).
- Alkylation: Add 1-bromo-2-methoxyethane (1.2–1.5 equiv) dropwise via syringe.
 - Note: If using the chloride analog, add NaI (0.1 equiv) as a Finkelstein catalyst.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (

) and appearance of product (

).
- Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove DMF. Wash with brine, dry over

, and concentrate.
- Deprotection (if applicable): Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.
- Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Mitsunobu Reaction

Best for: Small-scale synthesis or when avoiding alkyl halides is necessary.

Mechanism: Activation of the alcohol (2-methoxyethanol) by phosphine/azodicarboxylate, followed by

displacement by the phenol.

Materials:

- Substrate: Hydroxyindazole (N-protected preferred to avoid N-alkylation side products)
- Reagent: 2-Methoxyethanol (1.5 equiv)
- Coupling Agents: Triphenylphosphine (, 1.5 equiv), DIAD or DEAD (1.5 equiv)
- Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure:

- Setup: Dissolve Hydroxyindazole (1.0 equiv), 2-Methoxyethanol (1.5 equiv), and (1.5 equiv) in anhydrous THF (0.1 M) under . Cool to 0°C.[2][3]
- Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.[1]
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
- Quench: Add water (few drops) to quench excess reagent.
- Workup: Concentrate the solvent. Triturate the residue with /Hexane to precipitate (Triphenylphosphine oxide). Filter off the solid.
- Purification: The filtrate contains the product and reduced DIAD. Purify via chromatography. [3] Tip: Use polymer-supported (PS-PPh₃) to simplify purification if budget allows.

Protocol C: Nucleophilic Aromatic Substitution ()

Best for: Electron-deficient cores (e.g., Nitro- or Cyano-indazoles) or Fluorinated scaffolds.[4]

Mechanism: Addition-Elimination.[4][5][6] The 2-methoxyethoxide anion attacks the ipso-carbon bearing the fluorine. Prerequisite: The fluorine must be activated (ortho/para to an electron-withdrawing group or ring nitrogen).

Materials:

- Substrate: Fluoro-indazole (e.g., 5-fluoro-4-nitro-1H-indazole)
- Reagent: 2-Methoxyethanol (used as solvent or 5.0 equiv)
- Base: Sodium Hydride (, 60% dispersion) or Potassium tert-butoxide ()
- Solvent: THF, DMF, or neat 2-Methoxyethanol

Step-by-Step Procedure:

- Alkoxide Formation: In a separate vial, suspend (2.5 equiv) in anhydrous THF at 0°C. Add 2-methoxyethanol (3.0 equiv) dropwise. Stir for 15 min until evolution ceases.
- Reaction: Add the Fluoro-indazole substrate (1.0 equiv) to the alkoxide solution.
- Heating: Heat to reflux (THF) or 80–100°C (if using DMF).
 - Note: Unactivated fluoroindazoles (e.g., simple 5-fluoroindazole) react poorly. This method is specific for activated rings (e.g., 4-fluoro-5-nitroindazole).
- Monitoring: Reaction is usually fast (1–3 hours).

- Workup: Carefully quench with saturated

. Extract with EtOAc.[7]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
N-Alkylation Observed	Competition between Phenol and Indazole NH.	Protect NH with THP, SEM, or Boc. Alternatively, use a weaker base () in Acetone (lower T).
Low Conversion ()	Poor nucleophilicity or chloride leaving group.	Add NaI (0.1 eq) (Finkelstein). Switch solvent to DMSO (faster rates).
Low Conversion ()	Ring not activated enough.	Switch to Protocol A (convert F to OH via or Hydroxide first).
Product is Oily/Impure	Residual DMF or PEG-like impurities.	Wash organic layer with 5% LiCl solution to remove DMF. Use reverse-phase chromatography (C18).

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(Note: While specific "2-methoxyethoxy indazole" papers are proprietary to many pharma campaigns, the protocols above are derived from standard transformations cited in the general reviews above.)

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